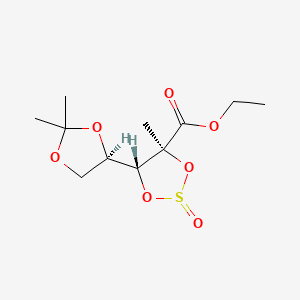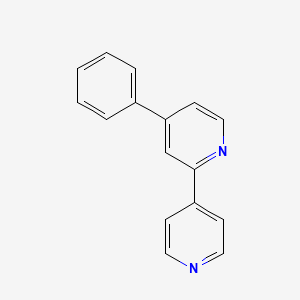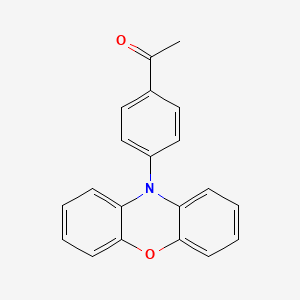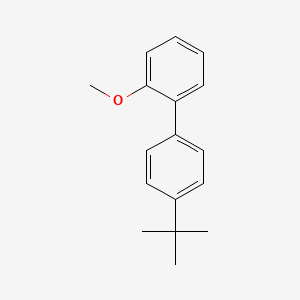![molecular formula C8H11N3O3 B14116414 3-[(2-methylpyrazole-3-carbonyl)amino]propanoic Acid](/img/structure/B14116414.png)
3-[(2-methylpyrazole-3-carbonyl)amino]propanoic Acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[(2-methylpyrazole-3-carbonyl)amino]propanoic acid is a compound with the molecular formula C8H11N3O3 and a molecular weight of 197.19 g/mol . It is also known by its IUPAC name, N-[(1-methyl-1H-pyrazol-5-yl)carbonyl]-beta-alanine . This compound contains a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms, making it a versatile scaffold in organic synthesis and medicinal chemistry .
Preparation Methods
The synthesis of 3-[(2-methylpyrazole-3-carbonyl)amino]propanoic acid typically involves the reaction of 2-methylpyrazole with beta-alanine under specific conditions. One common method includes the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond between the pyrazole and the beta-alanine . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
3-[(2-methylpyrazole-3-carbonyl)amino]propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The pyrazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common reagents and conditions for these reactions include acidic or basic environments, solvents like ethanol or dichloromethane, and catalysts such as palladium or copper. Major products formed from these reactions depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3-[(2-methylpyrazole-3-carbonyl)amino]propanoic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in studies involving enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 3-[(2-methylpyrazole-3-carbonyl)amino]propanoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The exact pathways involved depend on the specific biological system being studied .
Comparison with Similar Compounds
Similar compounds to 3-[(2-methylpyrazole-3-carbonyl)amino]propanoic acid include other pyrazole derivatives, such as:
- 3-(5-methylpyrazole-3-carbonyl)amino]propanoic acid
- 3-(2-ethylpyrazole-3-carbonyl)amino]propanoic acid
- 3-(2-methylpyrazole-4-carbonyl)amino]propanoic acid
These compounds share the pyrazole ring structure but differ in the substituents attached to the ring, which can influence their chemical and biological properties. The uniqueness of this compound lies in its specific substitution pattern, which can affect its reactivity and interactions with biological targets .
Properties
Molecular Formula |
C8H11N3O3 |
|---|---|
Molecular Weight |
197.19 g/mol |
IUPAC Name |
3-[(2-methylpyrazole-3-carbonyl)amino]propanoic acid |
InChI |
InChI=1S/C8H11N3O3/c1-11-6(2-5-10-11)8(14)9-4-3-7(12)13/h2,5H,3-4H2,1H3,(H,9,14)(H,12,13) |
InChI Key |
ZZYMZNKCZOABNQ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=CC=N1)C(=O)NCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![TriSodium ({[(2R,3S,4R,5R)-5-(2,4-dioxo-1,2,3,4-tetrahydropyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphonato}oxy)({[hydroxy(oxido)sulfanylidene-|E-phosphanyl]oxy})phosphinate](/img/structure/B14116343.png)

![1-(4-chlorophenyl)-6-((2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethyl)thio)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B14116365.png)


![1-methyl-3-(4-methylbenzyl)-9-(4-phenoxyphenyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B14116377.png)
![rel-(1R,5S)-6,6-Difluoro-3-azabicyclo[3.2.0]heptane hydrochloride](/img/structure/B14116382.png)



![N-(3-chloro-4-fluorophenyl)-2-(3-(3,4-dimethylbenzyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)acetamide](/img/structure/B14116419.png)

